5,6-Dimethylpyridazine-3-carboxylic acid
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Overview
Description
5,6-Dimethylpyridazine-3-carboxylic acid is an organic compound with the molecular formula C7H8N2O2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylpyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethylpyrazole with ethyl chloroformate, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, alcohols, and other functionalized compounds.
Scientific Research Applications
5,6-Dimethylpyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine-3-carboxylic acid: Lacks the methyl groups at positions 5 and 6.
4,5-Dimethylpyridazine-3-carboxylic acid: Methyl groups are at different positions on the ring.
6-Methylpyridazine-3-carboxylic acid: Only one methyl group is present.
Uniqueness
5,6-Dimethylpyridazine-3-carboxylic acid is unique due to the presence of two methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These structural features can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5,6-dimethylpyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)9-8-5(4)2/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXKBRCSXCONEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1536865-28-7 |
Source
|
Record name | 5,6-dimethylpyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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